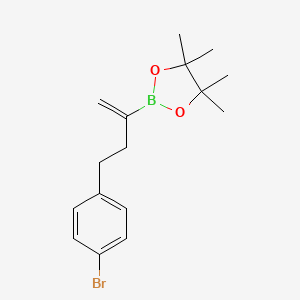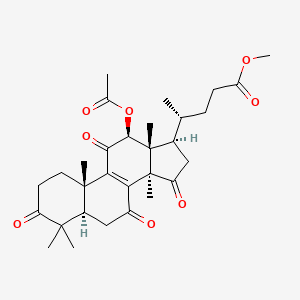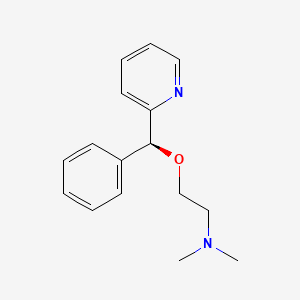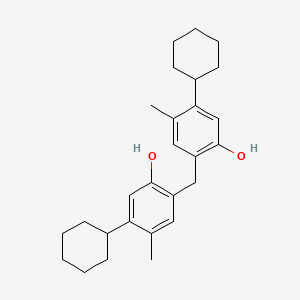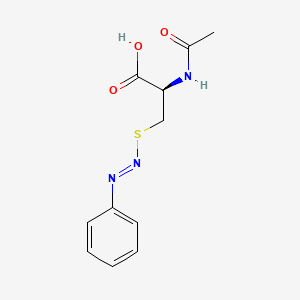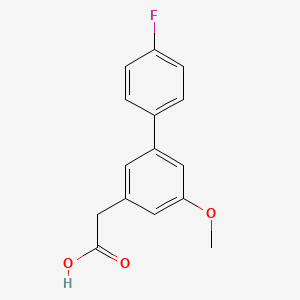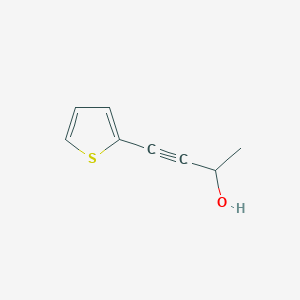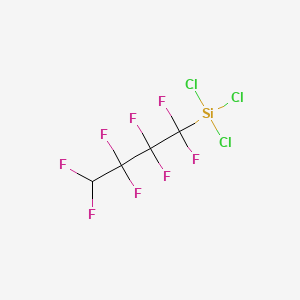
Trichloro(1,1,2,2,3,3,4,4-octafluorobutyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichloro(1,1,2,2,3,3,4,4-octafluorobutyl)silane is a chlorosilane compound with the molecular formula C4HCl3F8Si. It is known for forming self-assembled monolayers (SAMs) on various substrates, which impart superhydrophobic properties to surfaces . This compound is widely used in surface modification applications due to its low surface energy and biocompatibility .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trichloro(1,1,2,2,3,3,4,4-octafluorobutyl)silane can be synthesized by reacting octafluorobutyl compounds with trichlorosilane under appropriate conditions. The reaction typically involves the use of a fluorinated catalyst and an organic solvent to facilitate the process . The reaction conditions must be carefully controlled to avoid direct contact with skin and eyes, and appropriate protective equipment should be worn .
Industrial Production Methods
In industrial settings, the production of this compound involves the treatment of metallurgical-grade silicon with hydrogen chloride at elevated temperatures (around 300°C). This process yields high-purity trichlorosilane, which can then be further reacted with octafluorobutyl compounds to produce the desired chlorosilane .
Análisis De Reacciones Químicas
Types of Reactions
Trichloro(1,1,2,2,3,3,4,4-octafluorobutyl)silane undergoes various types of chemical reactions, including:
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated organic compounds, resulting in the formation of organosilicon compounds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride, organic solvents, and fluorinated catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions include various organosilicon compounds, such as octadecyltrichlorosilane, perfluoroctyltrichlorosilane, and perfluorodecyltrichlorosilane .
Aplicaciones Científicas De Investigación
Trichloro(1,1,2,2,3,3,4,4-octafluorobutyl)silane has a wide range of scientific research applications, including:
Surface Modification: It is used to create superhydrophobic surfaces by forming self-assembled monolayers on substrates.
Microfluidic Devices: The compound is used to silanize substrates for the fabrication of microfluidic devices using soft lithography.
Polymeric Matrices: It forms chemically patterned surfaces for the quantitative analysis of insoluble surfactants in polymeric matrices.
Nanotube Arrays: Alumina membranes treated with this compound can form superhydrophobic polyimide-based nanotube arrays.
Mecanismo De Acción
The mechanism of action of trichloro(1,1,2,2,3,3,4,4-octafluorobutyl)silane involves the formation of self-assembled monolayers on various substrates. These monolayers create a low-energy surface that imparts superhydrophobic properties. The molecular targets include the surface hydroxyl groups on substrates, which react with the chlorosilane groups to form strong covalent bonds .
Comparación Con Compuestos Similares
Similar Compounds
Octadecyltrichlorosilane (OTS): Known for forming SAMs with superhydrophobic properties.
Perfluoroctyltrichlorosilane (PFOTCS): Used for surface modification with low surface energy.
Perfluorodecyltrichlorosilane (FDTS): Similar applications in creating superhydrophobic surfaces.
Uniqueness
Trichloro(1,1,2,2,3,3,4,4-octafluorobutyl)silane is unique due to its specific fluorinated structure, which imparts distinct superhydrophobic properties and biocompatibility. Its ability to form strong covalent bonds with surface hydroxyl groups makes it highly effective in creating durable and stable superhydrophobic surfaces .
Propiedades
Número CAS |
375-63-3 |
|---|---|
Fórmula molecular |
C4HCl3F8Si |
Peso molecular |
335.48 g/mol |
Nombre IUPAC |
trichloro(1,1,2,2,3,3,4,4-octafluorobutyl)silane |
InChI |
InChI=1S/C4HCl3F8Si/c5-16(6,7)4(14,15)3(12,13)2(10,11)1(8)9/h1H |
Clave InChI |
MYZMPPUVPXNBEL-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(C(F)(F)[Si](Cl)(Cl)Cl)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



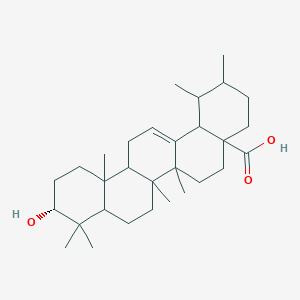
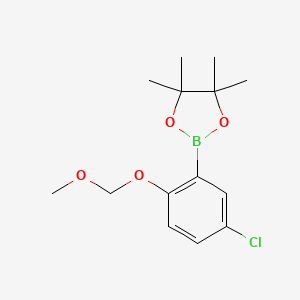

![[(1S,3R,7S,8S)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 3-hydroxy-2,2-dimethylbutanoate](/img/structure/B15289041.png)
